583G3C6Jtt

Descripción

“583G3C6Jtt” (CAS No. 918538-05-3) is a heterocyclic chlorinated compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, featuring a fused pyrrole-triazine core with chlorine substituents at positions 2 and 3. Key properties include:

- Log S (solubility): -3.3, indicating moderate hydrophobicity.

- Bioactivity: Moderate CYP enzyme inhibition (relevant in drug metabolism studies).

- Hazard Profile: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound is synthesized via a nucleophilic substitution reaction involving 5-cyclobutyl-1H-pyrazol-3-amine and 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine in the presence of N-ethyldiisopropylamine and KI in DMF . Characterization includes NMR, MS, and elemental analysis to confirm purity and structure .

Propiedades

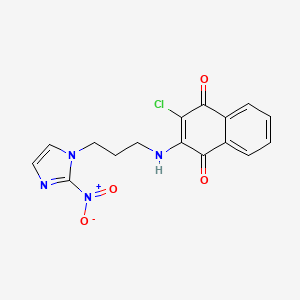

Número CAS |

1079325-32-8 |

|---|---|

Fórmula molecular |

C16H13ClN4O4 |

Peso molecular |

360.75 g/mol |

Nombre IUPAC |

2-chloro-3-[3-(2-nitroimidazol-1-yl)propylamino]naphthalene-1,4-dione |

InChI |

InChI=1S/C16H13ClN4O4/c17-12-13(15(23)11-5-2-1-4-10(11)14(12)22)18-6-3-8-20-9-7-19-16(20)21(24)25/h1-2,4-5,7,9,18H,3,6,8H2 |

Clave InChI |

YUMFNMKMXJOAPY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCN3C=CN=C3[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione typically involves the following steps:

Formation of the imidazole derivative: The imidazole ring is synthesized by reacting glyoxal with ammonia, followed by nitration to introduce the nitro group.

Attachment of the propyl chain: The nitroimidazole is then reacted with 1-bromo-3-chloropropane to form the propyl chain.

Coupling with naphthoquinone: The final step involves coupling the propyl-nitroimidazole with 2-chloro-1,4-naphthoquinone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using sodium hydride as a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted naphthoquinone derivatives.

Aplicaciones Científicas De Investigación

2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione: has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-chloro-3-((3-(2-nitro-1H-imidazol-1-yl)propyl)amino)-1,4-dihydronaphthalene-1,4-dione involves the following steps:

Interaction with molecular targets: The compound interacts with enzymes and proteins involved in cellular processes.

Inhibition of enzyme activity: It inhibits the activity of enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.

Generation of reactive oxygen species: The compound generates reactive oxygen species, leading to oxidative stress and cell death.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

- Molecular Formula : C₉H₁₀ClN₃

- Molecular Weight : 195.65 g/mol

- Structural Differences : Replaces one chlorine atom in “583G3C6Jtt” with an isopropyl group.

- Properties :

Key Research Findings :

- The isopropyl group in Compound A enhances steric hindrance, reducing reactivity in electrophilic substitutions compared to “583G3C6Jtt” .

- Lower solubility limits its use in aqueous-phase applications, but improved metabolic stability makes it preferable in prodrug design .

Compound B: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

- Molecular Formula : C₇H₆ClN₃

- Molecular Weight : 167.59 g/mol

- Structural Differences : Pyrazole-pyridine fused core vs. pyrrole-triazine in “583G3C6Jtt”.

- Properties :

Comparison with Functionally Similar Compounds

Compound C: 5-(1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)thieno[3,4-c]pyrrole-4,6-dione (CAS 6007-85-8)

- Molecular Formula: C₁₈H₁₉NO₅S

- Molecular Weight : 369.41 g/mol

- Functional Similarity : Both compounds inhibit CYP enzymes but via different mechanisms.

- Properties :

Data Tables

Table 1: Structural and Functional Comparison

| Property | “583G3C6Jtt” | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 188.01 | 195.65 | 167.59 | 369.41 |

| Log S | -3.3 | -3.8 | -2.9 | -1.5 |

| Bioactivity Score | 0.55 | 0.48 | 0.62 | 0.71 |

| CYP Inhibition | Moderate | Low | High | Broad |

| Synthetic Accessibility | 3.01 | 3.22 | 2.87 | 2.94 |

Table 2: Hazard Profiles

| Compound | Hazard Statements |

|---|---|

| “583G3C6Jtt” | H315-H319-H335 |

| Compound A | H315-H319 |

| Compound B | H315-H319-H335 |

| Compound C | H315-H319 |

Research Implications

- Structural Modifications : Chlorine substituents in “583G3C6Jtt” enhance electrophilic reactivity but increase toxicity. Replacing Cl with alkyl groups (Compound A) reduces hazards but limits solubility .

- Functional Trade-offs : While Compound C offers superior solubility, its complex synthesis and lower selectivity make “583G3C6Jtt” more viable for targeted CYP inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.